molecular formula C20H25N3O3 B13375923 Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate

Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate

Cat. No.: B13375923
M. Wt: 355.4 g/mol
InChI Key: NPUNCARCBCABAU-GHRIWEEISA-N
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Description

Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperazine moiety, and an acrylate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the piperazine moiety and the acrylate ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.

Scientific Research Applications

Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate has several scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure allows for its use in the development of novel materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. The exact mechanism can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, piperazine-containing molecules, and acrylate esters. Examples include:

  • 5-Methyl-3-phenyl-4-isoxazolyl isocyanate
  • 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate
  • N4-Acetylsulfamethoxazole

Uniqueness

What sets Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific investigations and applications.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

methyl (E)-3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-2-[(4-methylpiperazin-1-yl)methyl]prop-2-enoate

InChI

InChI=1S/C20H25N3O3/c1-15-18(19(21-26-15)16-7-5-4-6-8-16)13-17(20(24)25-3)14-23-11-9-22(2)10-12-23/h4-8,13H,9-12,14H2,1-3H3/b17-13+

InChI Key

NPUNCARCBCABAU-GHRIWEEISA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)/C=C(\CN3CCN(CC3)C)/C(=O)OC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C=C(CN3CCN(CC3)C)C(=O)OC

Origin of Product

United States

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